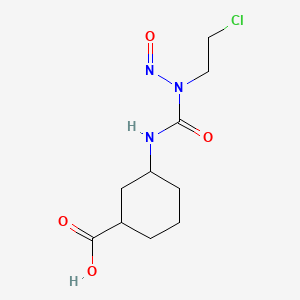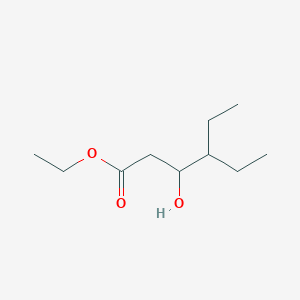
Ethyl 4-ethyl-3-hydroxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-ethyl-3-hydroxyhexanoate is an organic compound with the molecular formula C10H20O3. It is an ester derived from hexanoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethyl group and a hydroxy group attached to the hexanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-ethyl-3-hydroxyhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-ethyl-3-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:
4-ethyl-3-hydroxyhexanoic acid+ethanolsulfuric acidEthyl 4-ethyl-3-hydroxyhexanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is typically heated and maintained at a specific temperature to ensure the complete conversion of reactants to the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-ethyl-3-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of 4-ethyl-3-oxohexanoic acid or 4-ethyl-3-hydroxyhexanoic acid.
Reduction: Formation of 4-ethyl-3-hydroxyhexanol.
Substitution: Formation of halogenated derivatives such as 4-ethyl-3-chlorohexanoate.
Aplicaciones Científicas De Investigación
Ethyl 4-ethyl-3-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 4-ethyl-3-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity against Coxsackievirus is believed to involve the inhibition of viral replication by interfering with the viral RNA polymerase . The hydroxy group in the compound may play a crucial role in binding to the active site of the enzyme, thereby preventing the synthesis of viral RNA.
Comparación Con Compuestos Similares
Ethyl 4-ethyl-3-hydroxyhexanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxyhexanoate: Lacks the ethyl group at the 4-position, resulting in different chemical properties and reactivity.
Ethyl 4-hydroxyhexanoate: Lacks the ethyl group at the 4-position, leading to variations in its biological activity and applications.
Ethyl 3-hydroxybutyrate: A shorter chain ester with different physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
61097-25-4 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
ethyl 4-ethyl-3-hydroxyhexanoate |
InChI |
InChI=1S/C10H20O3/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
OYUYRJGWZUJVAE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(CC(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


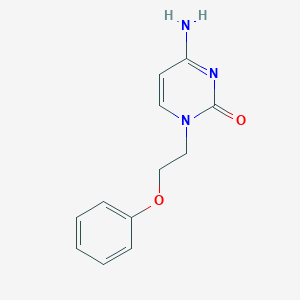
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
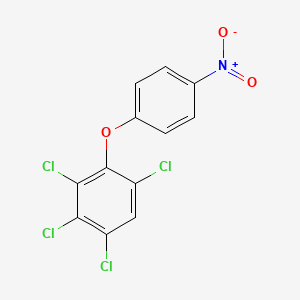
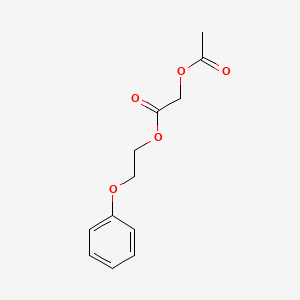
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)

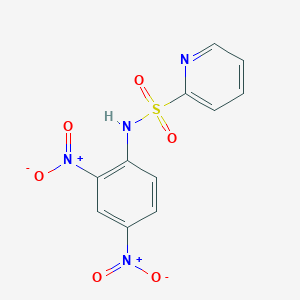
![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)
methyl}amino)benzoic acid](/img/structure/B14598032.png)

